molecular formula C18H13F3N2O2 B2554865 N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-(trifluoromethyl)benzamide CAS No. 946344-03-2

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2554865
CAS No.: 946344-03-2
M. Wt: 346.309
InChI Key: YDFKMDHPQMLTOO-UHFFFAOYSA-N
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Description

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a 1,2-oxazole (isoxazole) ring substituted with a phenyl group at the 5-position and a methyl linker connecting the benzamide moiety. The benzamide core is further substituted with a trifluoromethyl (-CF₃) group at the 2-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the isoxazole ring may contribute to binding interactions with biological targets .

Properties

IUPAC Name

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2/c19-18(20,21)15-9-5-4-8-14(15)17(24)22-11-13-10-16(25-23-13)12-6-2-1-3-7-12/h1-10H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFKMDHPQMLTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized by the reaction of an amino alcohol with a nitrile, carboxylic acid, or aldehyde.

    Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Benzamide Core: The final step involves the coupling of the oxazole derivative with a benzoyl chloride to form the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core and the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Differences :

  • The target compound lacks the purine-ethynyl motif critical for kinase inhibition in AP24163, suggesting divergent biological targets.
  • The trifluoromethyl group in the target molecule may enhance passive diffusion compared to the bulkier tert-butyl group in Compound 13 .

Heterocyclic Benzamide Analogs

N-{[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl}-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide

This compound () replaces the isoxazole with a thiazole ring and introduces a tetrahydropyran spacer. The trifluoromethyl group is located on a 1,2,4-oxadiazole ring instead of the benzamide core. These modifications likely alter target specificity, as thiazole and oxadiazole rings are associated with nuclear receptor interactions (e.g., HDAC10 inhibition) .

Nitazoxanide (2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide)

A clinically approved antiparasitic agent, nitazoxanide shares the benzamide-thiazole scaffold but lacks the trifluoromethyl group. Its nitro-thiazole moiety is critical for antiprotozoal activity, highlighting how heterocycle substitutions dictate therapeutic applications .

Trifluoromethyl-Substituted Derivatives

Compounds from , such as N-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide, demonstrate the role of trifluoromethyl groups in enhancing antiviral or anticancer activity. However, the thioether linker and pyridine-aminoethyl chain in these analogs differentiate their pharmacokinetic profiles from the target compound’s methyl-isoxazole linker .

Research Findings and Implications

  • Trifluoromethyl Positioning : The 2-CF₃ group on the benzamide core may optimize steric and electronic interactions compared to CF₃ on distal rings (e.g., oxadiazole in ) .
  • Heterocycle Impact : Isoxazole rings (as in the target compound) balance rigidity and hydrogen-bonding capacity, whereas thiazole or oxadiazole rings () may prioritize different target engagements .
  • Potency vs. Lipophilicity : AP24163’s high potency correlates with high cLogP, suggesting the target compound’s moderate lipophilicity could favor better solubility while retaining activity .

Biological Activity

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-(trifluoromethyl)benzamide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on the latest research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of an oxazole ring and a trifluoromethyl group, which contribute to its biological activity. The chemical formula is C16H14F3N2OC_{16}H_{14}F_3N_2O, and its molecular weight is approximately 320.29 g/mol.

1. Inhibition of Enzymatic Activity

Research indicates that compounds similar to N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-(trifluoromethyl)benzamide exhibit potent inhibitory effects on various enzymes, including:

  • Tyrosinase : This enzyme is crucial in melanin production. Studies have demonstrated that related oxazole derivatives can inhibit tyrosinase activity with IC50 values ranging from 0.51 μM to over 200 μM, depending on the substituents on the phenyl ring . The structural modifications significantly influence the inhibitory potency, highlighting the importance of specific functional groups.

2. Antifungal Activity

The compound's antifungal properties have been explored through various assays. A series of benzamides containing oxazole moieties were tested against fungal strains, showing promising results:

Compound% Inhibition (against Fusarium graminearum)IC50 (μM)
10a84.4%12.5
10d83.6%15.0
10e83.3%14.0

These results suggest that modifications to the oxazole ring can enhance antifungal activity, making these compounds potential candidates for agricultural applications .

Cytotoxicity Studies

Cytotoxic effects were evaluated using B16F10 melanoma cells to assess the safety profile of N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-(trifluoromethyl)benzamide:

  • Treatment Duration : Cells were treated for 48 and 72 hours.
  • Concentration : Tested at concentrations of 0, 1, 2, and 5 μM.

Results indicated that compounds similar to N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-(trifluoromethyl)benzamide did not exhibit significant cytotoxicity at lower concentrations (up to 5 μM) after both treatment durations . However, slight cytotoxicity was observed at higher concentrations after prolonged exposure.

The biological activity of N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-(trifluoromethyl)benzamide can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The oxazole moiety facilitates binding to active sites of enzymes like tyrosinase, inhibiting their activity.
  • Cellular Uptake : The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Case Study: Tyrosinase Inhibition

A study examined several derivatives of oxazole for their tyrosinase inhibitory effects in vitro. Among them, a compound with a similar structure exhibited an IC50 value of 14.33 μM, indicating strong inhibitory potency compared to standard inhibitors like kojic acid .

Case Study: Antifungal Efficacy

In another investigation focusing on agricultural applications, a series of benzamides were synthesized and tested against common fungal pathogens. The results showed that certain modifications led to enhanced antifungal activity compared to traditional fungicides .

Q & A

Q. What advanced analytical methods ensure batch-to-batch consistency in purity?

  • Methodological Answer :
  • HPLC-MS : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to detect impurities <0.1%.
  • Elemental analysis : Confirm C, H, N, F content within ±0.3% of theoretical values.
  • DSC/TGA : Monitor thermal stability (decomposition >200°C indicates high purity) .

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